Pregnanediol 3-glucuronide

Ovulation Detection Luteal Phase Monitoring Non-invasive Biomarker

Researchers requiring non-invasive progesterone monitoring face cross-reactivity and stability challenges with alternative analytes. Pregnanediol 3-glucuronide (PdG) is the definitive urinary progesterone metabolite, enabling validated ovulation confirmation (92% accuracy) and strong serum correlation (r=0.98). • Urinary PdG threshold ≥9 μmol/24 h provides biochemical evidence of ovulation • Stable in urine (<4% degradation/day at RT, tolerates multiple freeze-thaw cycles); no cold chain required for sample transport • ≥98% purity (TLC); directly measurable via LC-MS/MS without deconjugation or derivatization

Molecular Formula C27H44O8
Molecular Weight 496.6 g/mol
CAS No. 1852-49-9
Cat. No. B129214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregnanediol 3-glucuronide
CAS1852-49-9
Synonyms(3α,5β,20S)-20-Hydroxypregnan-3-yl β-D-Glucopyranosiduronic Acid;  20α-Hydroxy-5β-pregnan-3α-yl β-D-Glucopyranosiduronic Acid;  5β-Pregnane-3α,20α-diol Glucuronide;  Pregnanediol 3-Glucuronide;  Pregnanediol 3α-Monoglucuronide;  Pregnanediol-3α-Glucuronid
Molecular FormulaC27H44O8
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O
InChIInChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1
InChIKeyZFFFJLDTCLJDHL-JQYCEVDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregnanediol 3-glucuronide (PdG) Overview


Pregnanediol 3-glucuronide (PdG, CAS 1852-49-9), also known as 5β-pregnane-3α,20α-diol 3-glucuronide, is the major urinary metabolite of the steroid hormone progesterone [1]. Formed via hepatic hydroxylation and glucuronidation, its high hydrophilicity facilitates efficient renal excretion, making it the primary biomarker for non-invasive assessment of luteal function and ovulation . PdG serves as a critical alternative to serum progesterone measurement in both clinical and research settings [2].

Why PdG Substitution Fails


Progesterone metabolites such as free pregnanediol, pregnanetriol, and other conjugated steroids exhibit variable cross-reactivity in immunoassays and distinct pharmacokinetic profiles, rendering direct substitution analytically invalid [1]. For instance, cross-reactivity of free pregnanediol with a PdG-specific antibody is <4%, while 20α-hydroxyprogesterone shows high cross-reactivity in some PdG assays [2]. Furthermore, PdG's unique glucuronidation at the C3 position dictates its high aqueous solubility and distinct urinary excretion dynamics compared to sulfated or unconjugated analogs, directly impacting assay design and clinical interpretation . Therefore, using the precise target analyte, Pregnanediol 3-glucuronide, is essential for accurate, reproducible results.

PdG Differentiation Evidence


Ovulation Detection: PdG vs. Serum Progesterone

In a direct comparison using LC-MS on daily urine samples from 10 women with ultrasound-confirmed ovulation, urinary PdG (adjusted for creatinine) accurately identified ovulation in 92% of samples, a performance superior to that of urine progesterone (P4) measurement with or without creatinine adjustment [1]. The study also found that analyzing three consecutive daily PdG samples reduced the false negative rate to 1.9%, compared to 8% for a single sample [1].

Ovulation Detection Luteal Phase Monitoring Non-invasive Biomarker

Diagnostic Performance vs. Serum Progesterone

In a comparative study using an Architect immunoassay, the diagnostic performance of a single-spot urinary PdG measurement for confirming ovulation was evaluated against a serum progesterone (P4) cut-off [1]. Using PdG as the reference method, the sensitivity and specificity of a single serum P4 sample were 0.89 and 0.95, respectively [1]. Furthermore, a percent-rise in PdG from the follicular to luteal phase (threshold: 195%) achieved a sensitivity of 0.90 and specificity of 0.90, which was comparable to the same metric for serum P4 (threshold: 165%) which yielded sensitivity 0.88 and specificity 0.88 [1][2].

Fertility Monitoring Diagnostic Accuracy Luteal Function

Immunoassay Cross-Reactivity Profile

Validation of a specific immunoassay for PdG demonstrated that cross-reactions with other steroids, including free pregnanediol, pregnanetriol, and progesterone, were all less than 4% [1]. This high degree of specificity is critical for accurate quantification in complex biological matrices like urine. In contrast, a commercial ELISA kit reports 25.8% cross-reactivity for 20α-hydroxy-4-pregnen-3-one, highlighting that assay specificity can vary and must be validated for the intended use .

Immunoassay Development Cross-reactivity Analytical Validation

Intrauterine vs. Ectopic Pregnancy Discrimination

In a study comparing 34 patients with intrauterine gestations to 60 with ectopic pregnancies, urinary PdG levels were significantly lower in the ectopic pregnancy group [1]. Mean PdG concentration was 24.5 ± 2.2 μg/mL for intrauterine pregnancies versus 4.8 ± 0.7 μg/mL for ectopic pregnancies (p = 0.0001) [1]. This differential provided a practical, non-invasive screening tool, with 55 out of 60 ectopic cases showing reduced PdG levels [1].

Early Pregnancy Assessment Ectopic Pregnancy Biomarker

Urinary PdG–Serum P4 Correlation

Paired daily blood and urine samples from 10 women showed a high correlation between urinary PdG (measured by EIA/RIA) and serum progesterone (measured by RIA), with correlation coefficients (r) of up to 0.98 [1][2]. A separate study in first-trimester pregnancy (n=207) found a strong positive correlation (r > 0.60, p < 0.001) when urine specific gravity was ≥ 1.015 [3]. This correlation provides the quantitative justification for using urinary PdG as a valid proxy for systemic progesterone levels.

Method Validation Correlation Study Non-invasive Sampling

PdG Stability in Urine

PdG in urine demonstrates exceptional stability under conditions relevant to field research and large-scale studies [1]. In stability experiments, a maximum decrease in PdG concentration of less than 4% per day was observed at room temperature over 8 days, and there was no significant decrease associated with up to 10 freeze-thaw cycles [1]. This contrasts with the more stringent handling requirements for serum progesterone, which can be subject to degradation.

Sample Stability Field Research Population Studies

PdG Research & Industrial Applications


Fertility Monitoring & Ovulation Confirmation

Use urinary PdG measurement as a validated, non-invasive substitute for serum progesterone to confirm ovulation. Based on evidence showing comparable or superior diagnostic accuracy to serum P4 [1] and strong correlation with serum levels (r=0.98) [2], PdG enables at-home test development and high-throughput laboratory analysis for fertility clinics and research. The data supports the use of a urinary PdG threshold of ≥ 9 μmol/24 h as biochemical evidence of ovulation .

Population & Field Reproductive Research

Leverage PdG's proven stability in urine (<4% degradation per day at room temperature and tolerance of multiple freeze-thaw cycles) for robust epidemiological and cross-cultural studies [3]. This allows for convenient, low-cost sample collection and transport under field conditions, bypassing the need for a strict cold chain required for serum samples. The high correlation with serum progesterone (r>0.60 when specific gravity ≥1.015) [4] ensures data reliability from non-invasive sampling.

Early Pregnancy Diagnostic Development

Develop a rapid, point-of-care immunoassay for the early differentiation of intrauterine from ectopic pregnancy. The 5.1-fold mean difference in urinary PdG concentration between these states (24.5 vs. 4.8 μg/mL, p=0.0001) [5] provides a strong quantitative basis for a diagnostic test. This application can offer a practical, non-invasive screening tool to improve early triage and management in clinical settings.

LC-MS/MS Method Development

Employ PdG as the target analyte for developing rapid, high-specificity LC-MS/MS methods for ovulation detection. The ability to directly measure PdG in urine without deconjugation or derivatization [1] and the demonstrated 92% ovulation detection accuracy [1] make it an ideal biomarker for high-throughput clinical labs. The method can be applied to large cohort studies, as demonstrated by the reduction of false negatives to 1.9% with just three consecutive daily samples [1].

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